![molecular formula C18H19N5O4S B2987700 3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251682-14-0](/img/structure/B2987700.png)
3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
I have conducted several searches to find specific scientific research applications for the compound “3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione”, but unfortunately, the information is not readily available in the search results.
The searches revealed some general information about piperazine and pyrimidine derivatives being used as anticancer agents and having neuroprotective and anti-inflammatory properties . However, these results do not specifically address the unique applications of the compound .
Mechanism of Action
Target of Action
The primary target of this compound is the D3 receptors . D3 receptors are a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors influence the expression of cocaine-induced conditioned place preference (CPP) .
Mode of Action
This compound acts as a selective antagonist at D3 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of D3 receptors by dopamine, thereby influencing the expression of cocaine-induced CPP .
Pharmacokinetics
It’s known that the compound undergoeshepatic metabolism , which suggests that it’s metabolized in the liver. The compound is also excreted renally .
Result of Action
The compound’s antagonistic action on D3 receptors influences the expression of cocaine-induced CPP . This suggests that it may have potential therapeutic applications in the treatment of addiction.
properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-21-16(24)14-13(19-18(21)26)15(28-20-14)17(25)23-8-6-22(7-9-23)11-4-3-5-12(10-11)27-2/h3-5,10H,6-9H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYULUACVBYUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
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